(3,4-Dimethoxyphenyl)hydrazine
Overview
Description
(3,4-Dimethoxyphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O2. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)hydrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired hydrazine derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
(3,4-Dimethoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)hydrazine involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
- (3,4-Dimethylphenyl)hydrazine
- (3,4-Dimethoxybenzaldehyde)
- (3,4-Dimethoxyphenyl)amine
Comparison: (3,4-Dimethoxyphenyl)hydrazine is unique due to the presence of both methoxy groups and a hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, (3,4-Dimethylphenyl)hydrazine lacks the methoxy groups, resulting in different chemical properties and reactivity .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLQYLWIEBFFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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